molecular formula C17H16ClFN2O B2507907 N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 882079-04-1

N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Cat. No.: B2507907
CAS No.: 882079-04-1
M. Wt: 318.78
InChI Key: NUAPVKZMLVNDFM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic organic compound of high interest in medicinal chemistry and pharmacological research. This acetamide derivative features a quinoline core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure, which incorporates halogen substituents, is designed for exploration as a potential inhibitor of key biological targets. Compounds with similar structural motifs, particularly those containing quinazoline or quinoline groups, are extensively investigated as potent epidermal growth factor receptor (EGFR) inhibitors for cancer treatment . The presence of the 3-chloro-4-fluorophenyl group is a common pharmacophore in active pharmaceutical ingredients, often contributing to enhanced binding affinity and metabolic stability. This product is intended for laboratory research purposes only. It is not approved for use in humans, animals, or as a drug, and it should not be used for diagnostic, therapeutic, or any other consumer-related applications. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-14-10-13(7-8-15(14)19)20-17(22)11-21-9-3-5-12-4-1-2-6-16(12)21/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAPVKZMLVNDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions: The phenyl ring is functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as chlorine gas or fluorine-containing reagents.

    Amide Bond Formation: The final step involves the coupling of the substituted phenyl ring with the quinoline core via an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Catalytic and Solvent Effects

Iron (Fe) catalysts and acidic additives significantly enhance reaction efficiency. For example:

  • Fe with tert-butyl hydroperoxide (TBHP) achieves 46% yield in ether cleavage reactions, which improves to 94% with CF₃SO₃H as an additive .

  • Acetic acid acts as a catalyst in Pictet-Spengler reactions for quinoline cyclization .

Table 2: Catalyst Performance in Key Reactions

Catalyst SystemReaction TypeYield Improvement
Fe + TBHPEther cleavage46% → 94%
CF₃SO₃H (additive)Cyclization85% → 90%
Acetic acidPictet-Spengler65% → 89%

Data from .

Cyclization Mechanism

The quinoline moiety forms via a Pictet-Spengler reaction:

  • Imine formation : Reaction of 1-(2-aminophenyl)pyrrole (22 ) with aldehydes (23 ) in acetic acid/methanol .

  • Cyclization : Intramolecular attack of the amine on the carbonyl carbon, followed by dehydration .

  • Oxidation : Air oxidation stabilizes the aromatic quinoline system .

Ether Cleavage Pathway

Fe-catalyzed cleavage of cyclic ethers proceeds via:

  • C–O bond activation by Fe-TBHP.

  • Radical intermediate formation , leading to C–C and C–N bond formation .

Structural and Reaction Kinetics

  • Crystallography : The planar acetamide side chain in N-(3-chloro-4-fluorophenyl)acetamide forms a dihedral angle of 5.47° with the benzene ring, influencing reactivity .

  • Kinetics : Nitration and reduction steps exhibit pseudo-first-order kinetics, with rate constants dependent on temperature and solvent polarity .

Challenges and Optimization

  • Purity issues : Recrystallization in ethanol or DCM is critical for removing byproducts .

  • Scaling limitations : Fe-catalyzed reactions require strict control of oxygen and moisture .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of quinoline derivatives, including those similar to the target compound, showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)3.5
This compoundMCF-74.8

Antiviral Properties

Emerging research suggests that quinoline-based compounds could serve as antiviral agents. Specifically, they may inhibit viral replication through interference with viral enzymes or host cell interactions.

Case Study : In a study assessing antiviral activity against the influenza virus, derivatives of quinoline were shown to reduce viral titers significantly in vitro .

Mechanistic Studies

Mechanistic studies involving this compound have focused on its interaction with biological targets. These studies utilize techniques such as:

  • Molecular Docking : To predict binding affinities with target proteins.
  • Cellular Assays : To evaluate cytotoxicity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents can lead to significant changes in biological activity.

SubstituentActivity Change
-ClIncreased potency against cancer cells
-FEnhanced selectivity for viral targets

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Key Substituents Molecular Formula Notable Features
N-(3-Chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide (Target) 3-Cl-4-F-phenyl, 3,4-dihydroquinolinyl C₁₇H₁₅ClFN₂O Partially saturated quinoline; planar geometry with restricted rotation
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl-4-F-phenyl, naphthyl C₁₈H₁₄ClFNO Extended aromatic system; increased lipophilicity
2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-Cl-4-F-phenyl)acetamide 3-Cl-4-F-phenyl, thioquinazolinone C₁₉H₁₅Cl₂FN₃O₂S Thioether linkage; quinazolinone core enhances hydrogen-bonding capacity
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Cl-4-F-phenyl, 4-MeO-phenyl C₁₅H₁₃ClFNO₂ Electron-donating methoxy group; improved solubility

Key Observations :

  • 3,4-Dihydroquinolinyl vs.
  • Thioacetamide vs. Acetamide : The thioether linkage in introduces sulfur, which may enhance redox activity or metal coordination, unlike the oxygen-based acetamide .
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in increases solubility but may reduce target affinity compared to the electron-withdrawing chloro-fluoro group in the target compound .

Physicochemical Properties

Crystallographic studies of analogs reveal:

  • Dihedral Angles: In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the phenyl and naphthyl rings is 65.2°, influencing molecular packing and solubility . The target compound’s 3,4-dihydroquinolinyl group likely adopts a similar twisted conformation, affecting crystal lattice stability.
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds in analogs (e.g., ) contribute to crystal packing, suggesting the target compound may exhibit comparable hydrogen-bonding patterns, impacting bioavailability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, also known by its CAS number 882079-04-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16ClFN2O
  • Molar Mass : 318.77 g/mol
  • Density : 1.317 g/cm³ (predicted)
  • Boiling Point : 521.5 °C (predicted)
  • pKa : 11.88 (predicted)

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing quinoline structures can inhibit various bacterial strains effectively. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in neurodegenerative diseases. For example, derivatives with similar frameworks have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes in Alzheimer's disease pathology. Inhibitory activities were assessed using Lineweaver-Burk plots, indicating noncompetitive inhibition with inhibition constants ranging from 0.03 to 0.1 mM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the body:

  • AChE and BuChE Inhibition : The compound's ability to inhibit cholinesterases suggests a mechanism that could enhance cholinergic neurotransmission, potentially beneficial in treating cognitive disorders.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, structural analyses indicate that the compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

In Vitro Studies

Several studies have focused on the in vitro evaluation of this compound and its derivatives:

StudyFindings
Identified as having significant antimicrobial activity against multiple strains with MIC values indicating potent efficacy.
Demonstrated noncompetitive inhibition of AChE and BuChE with promising binding affinities in molecular docking studies.
Structural analysis revealed favorable dihedral angles conducive to biological activity, supporting the hypothesis that structural configuration influences potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and substitution. For example, a protocol using 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with quinoline derivatives under KI catalysis in acetonitrile at room temperature achieves moderate yields (~52–63%) . Key parameters include solvent choice (e.g., THF, DMSO), temperature control (room temp to 65°C), and catalyst optimization. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and purity, as demonstrated by δ 7.10–8.95 ppm aromatic signals in DMSO-d₆ . Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 482.1567 [M+H]⁺) . High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (using SHELX-refinement) resolves stereochemistry .

Q. How should researchers design initial biological assays to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays targeting kinases (e.g., BTK inhibition) or cancer cell lines (e.g., IC₅₀ determination via MTT assays). Use positive controls (e.g., imatinib for kinase inhibition) and dose-response curves (0.1–100 µM). Solubility in DMSO and cytotoxicity in HEK293 cells should be assessed first to rule out non-specific effects .

Advanced Research Questions

Q. How can crystallography data (e.g., SHELX-refined structures) inform the compound’s interaction mechanisms with biological targets?

  • Methodological Answer : SHELX-refined crystal structures (e.g., PDB IDs in ) reveal halogen bonding between the 3-chloro-4-fluorophenyl group and kinase active sites. Use PyMol or Coot to model interactions (e.g., H-bonding with Thr474 in BTK). Pair with molecular dynamics simulations (AMBER/CHARMM) to predict binding stability .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols using CLSI guidelines. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of dose-response data (e.g., Hill slopes) can identify outliers .

Q. How can structure-activity relationships (SAR) be established using computational and experimental data?

  • Methodological Answer : Synthesize analogs with substitutions on the quinoline (e.g., 6-ethyl, 4-oxo) or acetamide moieties. Test in parallel assays and correlate bioactivity with descriptors (e.g., LogP, polar surface area). Use QSAR models (Random Forest or SVM) to predict key pharmacophores. For example, electron-withdrawing groups (Cl, F) enhance kinase affinity by 2–3-fold .

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